molecular formula C7H16N2 B2432619 (R)-2-(Dimethylamino)methylpyrrolidine CAS No. 1166842-56-3

(R)-2-(Dimethylamino)methylpyrrolidine

Cat. No. B2432619
CAS RN: 1166842-56-3
M. Wt: 128.219
InChI Key: SGIJBHQBXMMPRH-SSDOTTSWSA-N
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Description

“®-2-(Dimethylamino)methylpyrrolidine” is a chemical compound with the CAS Number: 1166842-56-3. It has a molecular weight of 128.22 and its IUPAC name is N,N-dimethyl [(2R)-2-pyrrolidinyl]methanamine .


Molecular Structure Analysis

The molecular structure of “®-2-(Dimethylamino)methylpyrrolidine” is represented by the linear formula C7H16N2 .

Scientific Research Applications

Asymmetric Synthesis of Pharmaceuticals

®-2-(Dimethylamino)methylpyrrolidine is widely used as a chiral auxiliary in the asymmetric synthesis of pharmaceuticals. Its ability to induce chirality makes it valuable in the production of enantiomerically pure compounds, which are crucial for the efficacy and safety of many drugs .

Catalysis in Organic Reactions

This compound serves as an efficient organocatalyst in various organic reactions, including aldol reactions, Michael additions, and Mannich reactions. Its role in these reactions helps in achieving high selectivity and yield, making it a staple in synthetic organic chemistry .

Development of Metal-Organic Frameworks (MOFs)

®-2-(Dimethylamino)methylpyrrolidine is used in the functionalization of metal-organic frameworks (MOFs). These frameworks are essential in gas storage, separation, and catalysis. The chiral nature of this compound enhances the selectivity and efficiency of MOFs in these applications .

Synthesis of Natural Products

The compound is instrumental in the total synthesis of complex natural products. Its ability to facilitate the formation of stereocenters is particularly useful in the synthesis of bioactive molecules, which often require precise stereochemical configurations .

Chiral Ligands in Coordination Chemistry

In coordination chemistry, ®-2-(Dimethylamino)methylpyrrolidine is used as a chiral ligand. These ligands are crucial for the formation of enantioselective catalysts, which are used in various industrial processes, including the production of fine chemicals and pharmaceuticals .

Polymer Chemistry

The compound is also utilized in the synthesis of chiral polymers. These polymers have applications in enantioselective separation processes and as materials for chiral recognition. The incorporation of ®-2-(Dimethylamino)methylpyrrolidine into polymer backbones enhances their chiral properties .

Biocatalysis

®-2-(Dimethylamino)methylpyrrolidine is employed in biocatalysis, where it acts as a co-catalyst in enzyme-catalyzed reactions. This application is particularly important in the pharmaceutical industry for the production of enantiomerically pure drugs .

Analytical Chemistry

In analytical chemistry, this compound is used in chiral chromatography as a chiral selector. It helps in the separation and analysis of enantiomers, which is essential for quality control in the pharmaceutical industry .

These applications highlight the versatility and importance of ®-2-(Dimethylamino)methylpyrrolidine in various fields of scientific research.

Catalytic asymmetric preparation of pyrroloindolines The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks

Safety And Hazards

The safety information for “®-2-(Dimethylamino)methylpyrrolidine” includes the GHS07 pictogram and the signal word “Warning”. The hazard statements are H315, H319, and H335 .

properties

IUPAC Name

N,N-dimethyl-1-[(2R)-pyrrolidin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9(2)6-7-4-3-5-8-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIJBHQBXMMPRH-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@H]1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(Dimethylamino)methylpyrrolidine

Synthesis routes and methods

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